(Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Description
This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core modified with a 2-thioxo group, a (Z)-configured (5-(2,4-dichlorophenyl)furan-2-yl)methylene substituent at position 5, and a propanoic acid moiety at position 3. Thiazolidinones are renowned for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties . The dichlorophenyl and furan groups may contribute to enhanced lipophilicity and target specificity, while the propanoic acid moiety could improve solubility and pharmacokinetics. Synthetic routes for analogous thiazolidinones involve condensation of thiosemicarbazides with carbonyl compounds under acidic conditions, as demonstrated in .
Properties
IUPAC Name |
3-[(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S2/c18-9-1-3-11(12(19)7-9)13-4-2-10(24-13)8-14-16(23)20(17(25)26-14)6-5-15(21)22/h1-4,7-8H,5-6H2,(H,21,22)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJULDSOBAASCOQ-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenylfuran with thioxothiazolidinone under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thioxothiazolidinone ring, potentially converting it into a more reduced form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure that includes:
- A thiazolidinone ring .
- A furan moiety .
- A dichlorophenyl group .
These structural components contribute to its reactivity and interaction with various biological targets, making it a candidate for drug development.
Antimicrobial Properties
Compounds similar to (Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have demonstrated significant antimicrobial activity against various pathogens. For instance, thiazolidinones have been studied for their effectiveness against bacterial strains and fungi, indicating that this compound may also exhibit similar properties .
Anti-inflammatory Effects
Thiazolidinediones are often associated with anti-inflammatory properties. The compound's structure suggests it could play a role in treating inflammatory diseases by modulating inflammatory pathways. Research has shown that derivatives of thiazolidinones can reduce inflammation in models of acute peritonitis and vascular injury .
Anticancer Activity
Several studies have indicated that thiazolidinone derivatives possess anticancer properties. For example, compounds with similar structures have been found to induce apoptosis in cancer cells and inhibit tumor cell proliferation. In vitro assays have demonstrated that certain derivatives exhibit potent antiproliferative effects against various human cancer cell lines, such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
Case Studies and Research Findings
- Antimicrobial Activity Study
- Anti-inflammatory Research
-
Anticancer Investigations
- In vitro studies have shown that derivatives of thiazolidinones can inhibit tumor angiogenesis and cancer cell proliferation. For instance, compounds with similar structures exhibited IC50 values ranging from 7.0 to 20.3 µM against various cancer cell lines, indicating their potential as anticancer agents .
Mechanism of Action
The mechanism of action of (Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone Derivatives
Thiazolidinones with arylidene substituents at position 5 and variable substituents at position 3 are widely studied. Key comparisons include:
- Substituent Effects : The dichlorophenyl group in the target compound likely enhances electron-withdrawing effects and membrane penetration compared to methoxy groups, which are electron-donating .
- Stereochemistry: The Z configuration may enforce a planar conformation, optimizing interactions with hydrophobic enzyme pockets, as seen in other (Z)-configured thiazolidinones .
Propanoic Acid-Containing Compounds
Propanoic acid derivatives in , such as haloxyfop and fluazifop, are herbicides targeting acetyl-CoA carboxylase. Structural differences lead to divergent applications:
- Heterocyclic vs. Linear Chains: The thiazolidinone core in the target compound may enable multi-target interactions (e.g., with cysteine proteases) compared to the linear aryloxyphenoxypropanoic acids in herbicides .
Research Findings and Bioactivity Insights
- Antimicrobial Potential: Analogous thiazolidinones with arylidene substituents exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The dichlorophenyl group in the target compound could enhance Gram-positive activity due to increased lipophilicity.
- Herbicide Contrast : Unlike haloxyfop, the target compound’s bulky heterocyclic system likely precludes herbicidal ACCase inhibition, redirecting its bioactivity toward eukaryotic targets .
- Synthetic Feasibility : ’s method—refluxing thiosemicarbazides with chloroacetic acid—suggests scalability for the target compound, though dichlorophenyl-furan incorporation may require optimized coupling conditions .
Biological Activity
The compound (Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antibacterial, antimalarial, and cytotoxic properties, supported by relevant research findings and case studies.
Structural Information
- Molecular Formula : C16H9Cl2NO4S2
- Molecular Weight : 413.42 g/mol
- SMILES Notation : C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)Cl)Cl
2D Structure Representation
2D Structure
Antibacterial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, compounds similar to This compound have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . Such findings suggest that this compound could potentially serve as a lead structure for developing new antibacterial agents.
Antimalarial Activity
In vitro studies have demonstrated that related thiazolidinone compounds exhibit antimalarial activity against Plasmodium falciparum. Specifically, one study reported an IC50 value of 35.0 µM against chloroquine-sensitive strains and 151.4 µM against chloroquine-resistant strains . This highlights the potential for further exploration of this compound in antimalarial drug development.
Cytotoxic Effects
The cytotoxicity of thiazolidinone derivatives has been evaluated using various cancer cell lines. One study indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of apoptotic pathways . The specific cytotoxic effects of This compound remain to be fully characterized but indicate promising therapeutic potential.
Case Study 1: Synthesis and Antibacterial Evaluation
A recent study synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity. Among these, a compound structurally similar to This compound displayed notable activity against E. coli and Bacillus subtilis, reinforcing the potential application of these compounds in treating bacterial infections .
Case Study 2: Antimalarial Activity Assessment
Another research effort focused on assessing the antimalarial efficacy of various thiazolidinone derivatives against both chloroquine-sensitive and resistant strains of P. falciparum. The findings indicated that modifications in the molecular structure significantly impacted the antimalarial activity, underscoring the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (Z)-3-(5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a thiosemicarbazide derivative (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) and react it with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours) .
- Step 2 : Introduce the (5-(2,4-dichlorophenyl)furan-2-yl)methylene group via condensation with appropriate aldehydes or ketones.
- Optimization : Adjust molar ratios (e.g., 1:1:2 for thiosemicarbazide:chloroacetic acid:sodium acetate) and solvent polarity (DMF-ethanol vs. DMF-acetic acid) to improve yield and purity .
- Table 1 : Comparison of reaction conditions and yields:
| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF-Acetic Acid | 110 | 68–72 | ≥95% |
| DMF-Ethanol | 80 | 48–55 | 85–90% |
Q. How can the Z-configuration of the methylene group in the thiazolidinone core be confirmed experimentally?
- Analytical Techniques :
- 1H NMR : Look for coupling constants (J = 10–12 Hz) between the methylene proton and adjacent aromatic protons, characteristic of Z-isomers .
- X-ray Crystallography : Resolve the crystal structure to confirm spatial orientation .
- IR Spectroscopy : Validate the presence of thioxo (C=S) and carbonyl (C=O) groups at ~1247 cm⁻¹ and ~1702 cm⁻¹, respectively .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Biological Evaluation :
- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or fluorometric assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the furan or thiazolidinone rings) affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Substituent Effects :
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl on furan) enhance antimicrobial activity by increasing electrophilicity .
- Hydrophilic groups (e.g., carboxylic acid in propanoic acid) improve solubility but may reduce membrane permeability .
- Table 2 : SAR of key derivatives:
| Substituent on Furan | MIC (μg/mL) vs. S. aureus | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| 2,4-Dichlorophenyl | 12.5 | >100 |
| 4-Methoxyphenyl | 50 | 85 |
| Unsubstituted Phenyl | >100 | >200 |
Q. What computational methods are effective for predicting binding modes of this compound to target enzymes (e.g., bacterial DNA gyrase)?
- Molecular Docking Protocol :
- Step 1 : Prepare the protein structure (PDB ID: 1KZN for E. coli gyrase) and ligand (compound in Z-configuration).
- Step 2 : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness = 20).
- Step 3 : Validate docking poses with MD simulations (AMBER force field, 50 ns trajectory) .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Hypothesis Testing :
- Pharmacokinetic Limitations : Poor oral bioavailability due to low logP (~2.1) or rapid metabolism. Test via:
- Plasma Stability Assays : Incubate with liver microsomes to identify metabolic hotspots .
- Formulation Optimization : Use nanoemulsions or prodrug strategies (e.g., esterification of the carboxylic acid) .
- Off-Target Effects : Perform kinome-wide profiling to rule out unintended kinase inhibition .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Critical Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
